

## The Role of PfNDH2 in Plasmodium falciparum Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum, the deadliest human malaria parasite, presents a validated and attractive target for antimalarial drugs due to significant differences from its human counterpart. For over a decade, the type II NADH:ubiquinone oxidoreductase (PfNDH2) was considered a promising target within this pathway. Unlike the multi-subunit Complex I found in mammals, PfNDH2 is a single, non-proton-pumping enzyme, making it an ideal candidate for selective inhibition. However, recent genetic studies have definitively demonstrated that PfNDH2 is dispensable for the survival of the parasite during its asexual blood stage, the stage responsible for clinical malaria. This guide provides a comprehensive technical overview of the function of PfNDH2, the experimental evidence for its non-essentiality in the asexual stage, and its diminished role as a primary drug target for treating clinical malaria. It includes detailed experimental protocols and quantitative data to support these conclusions, aimed at informing future drug discovery efforts targeting the parasite's metabolism.

# Introduction: The P. falciparum Mitochondrial Electron Transport Chain

The mtETC of P. falciparum is a critical metabolic hub. In the asexual blood stages, its primary and essential function is not ATP synthesis via oxidative phosphorylation, but rather to



regenerate ubiquinone.[1][2] This regenerated ubiquinone serves as the electron acceptor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is indispensable for parasite replication.[2][3]

The parasite's mtETC features several dehydrogenases that donate electrons to the ubiquinone pool, including PfNDH2, malate:quinone oxidoreductase (MQO), succinate dehydrogenase (SDH), and glycerol-3-phosphate dehydrogenase (G3PDH).[4] The resulting ubiquinol is then re-oxidized by the cytochrome bc1 complex (Complex III), which is the target of the clinical antimalarial atovaquone.[1][5] Electrons are then transferred to cytochrome c and finally to oxygen by cytochrome c oxidase (Complex IV).

Because it lacks the conventional Complex I and possesses a unique type II NADH dehydrogenase (PfNDH2), this enzyme was historically prioritized as a top-tier drug target.[1][4] It is a single polypeptide that is not found in humans, suggesting a large therapeutic window for potential inhibitors.[1][4][6]

### **PfNDH2: Function and Structure**

PfNDH2 (PF3D7\_0915000) is a flavoprotein that catalyzes the transfer of electrons from NADH to ubiquinone, without pumping protons across the inner mitochondrial membrane.[1][2][6] It faces the mitochondrial matrix and plays a role in maintaining the redox balance by regenerating NAD+.[2][4] Structurally, PfNDH2 is a single polypeptide of approximately 52 kDa and contains a conserved flavin adenine dinucleotide (FAD) binding motif.[2][7] The enzyme operates via a ping-pong mechanism, where NADH and ubiquinone bind at separate sites.[2]

## Re-evaluation of PfNDH2 as a Drug Target: The Knockout Evidence

The long-held belief that PfNDH2 was essential for asexual blood-stage survival was overturned by a landmark study utilizing CRISPR/Cas9-mediated gene knockout.[1][8] This study successfully deleted the pfndh2 gene, and the resulting ΔPfNDH2 parasite line exhibited no discernible growth defects in culture compared to the wild-type (WT) parent strain.[1] This finding conclusively demonstrated that PfNDH2 is not essential for the parasite's survival and replication within human erythrocytes.[1]



Further investigation into the  $\Delta$ PfNDH2 parasites revealed that their susceptibility to a range of mtETC inhibitors was unaltered. This provides strong evidence that other dehydrogenases within the mtETC can compensate for the loss of PfNDH2 function, maintaining the essential ubiquinone pool for pyrimidine biosynthesis.

While dispensable in the blood stage, PfNDH2 appears to be crucial for parasite development in the mosquito vector. Studies in the rodent malaria model, Plasmodium berghei, have shown that knockout of the orthologous ndh2 gene leads to an arrest in oocyst maturation, thereby blocking malaria transmission.[6][9] This suggests that PfNDH2 could be a target for transmission-blocking drugs, although such compounds would not treat the clinical symptoms of malaria.

# Quantitative Data: Inhibitor Susceptibility of Wild-Type vs. ΔPfNDH2 Parasites

The dispensability of PfNDH2 in the asexual blood stage is best illustrated by comparing the 50% effective concentrations (EC50) of various mtETC inhibitors against both wild-type (WT) and ΔPfNDH2 parasite lines. The data consistently show no significant difference in susceptibility, indicating that the absence of PfNDH2 does not impact the efficacy of these compounds.



| Inhibitor  | Target                             | Wild-Type<br>(WT) EC50<br>(nM) | ΔPfNDH2<br>EC50 (nM) | Fold<br>Change | Reference |
|------------|------------------------------------|--------------------------------|----------------------|----------------|-----------|
| Atovaquone | Cytochrome<br>bc1 (Complex<br>III) | 0.7 ± 0.1                      | 0.8 ± 0.1            | ~1.1           | [4]       |
| ELQ-300    | Cytochrome<br>bc1 (Complex<br>III) | 0.3 ± 0.04                     | 0.3 ± 0.03           | ~1.0           | [4]       |
| HDQ        | Cytochrome<br>bc1 (Complex<br>III) | 31 ± 2                         | 31 ± 5               | ~1.0           | [4]       |
| CK-2-68    | Cytochrome<br>bc1 (Complex<br>III) | 40 ± 6                         | 45 ± 5               | ~1.1           | [4]       |

Table 1: Comparative EC50 values of mitochondrial inhibitors against wild-type and  $\Delta$ PfNDH2 P. falciparum.

#### Re-evaluation of "PfNDH2-specific" Inhibitors

A critical finding from the PfNDH2 knockout studies was the re-characterization of compounds previously thought to be specific PfNDH2 inhibitors. The quinolone derivatives HDQ and CK-2-68 were initially developed as potent inhibitors of NDH2 enzymes.[1] However, the ΔPfNDH2 parasites remained just as sensitive to these compounds as the wild-type parasites.[1][8] Subsequent research, including the selection for resistance mutations, demonstrated that the true target of these compounds in P. falciparum is the cytochrome bc1 complex, not PfNDH2.[1] [8]



| Compound   | Reported IC50 vs.<br>P. falciparum<br>Growth | Primary Target | Reference |
|------------|----------------------------------------------|----------------|-----------|
| CK-2-68    | 40 nM                                        | Cytochrome bc1 | [7][10]   |
| RYL-552    | Sub-micromolar                               | Cytochrome bc1 | [6]       |
| HDQ        | 14.0 ± 1.9 nM                                | Cytochrome bc1 | [1]       |
| Atovaquone | ~0.9 nM                                      | Cytochrome bc1 | [1]       |
| ELQ-300    | ~1.3 - 13.6 nM                               | Cytochrome bc1 | [11]      |

Table 2: IC50/EC50 values of selected mitochondrial inhibitors and their confirmed primary target in P. falciparum.

Visualizations: Pathways and Workflows
Diagram 1: P. falciparum Mitochondrial Electron
Transport Chain





Click to download full resolution via product page

Caption: The P. falciparum mtETC, highlighting the non-essential role of PfNDH2.

# Diagram 2: Experimental Workflow for PfNDH2 Knockout and Phenotyping





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [The Role of PfNDH2 in Plasmodium falciparum Survival: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861863#the-role-of-pfndh2-in-plasmodium-falciparum-survival]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com